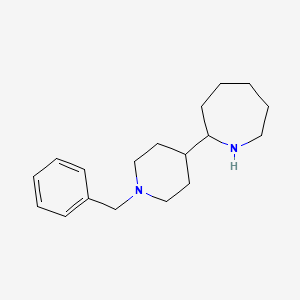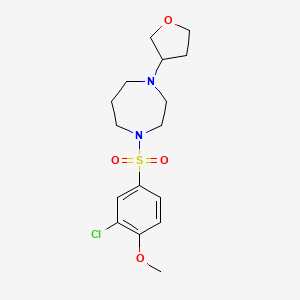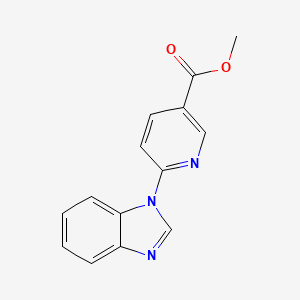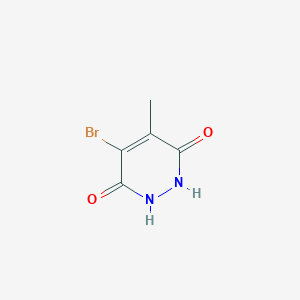![molecular formula C22H19N5 B2807440 11-(Pyridin-3-ylmethylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile CAS No. 683796-12-5](/img/structure/B2807440.png)
11-(Pyridin-3-ylmethylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, and stability would typically be determined experimentally .Scientific Research Applications
Anticancer Properties
The compound’s unique structure suggests potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly targeting specific pathways involved in tumorigenesis. Further studies are needed to elucidate its mechanism of action and evaluate its efficacy in vivo .
Neurological Disorders
Given its benzimidazole core, this compound may interact with neurotransmitter receptors or modulate neuronal activity. Investigations into its neuroprotective effects, neuroinflammation inhibition, or potential for treating neurodegenerative diseases (e.g., Alzheimer’s, Parkinson’s) are warranted .
Anti-Inflammatory Activity
The presence of pyridine and benzimidazole moieties suggests anti-inflammatory potential. Researchers could explore its effects on inflammatory pathways, cytokine production, and immune responses. Preclinical studies may reveal its suitability for managing chronic inflammatory conditions .
Kinase Inhibition
Considering its structural resemblance to kinase inhibitors, this compound might selectively inhibit specific kinases involved in cell signaling pathways. Targeting kinases associated with diseases (e.g., cancer, autoimmune disorders) could be a valuable application .
Antimicrobial Properties
The nitrile group and heterocyclic rings hint at antimicrobial activity. Researchers could investigate its effects against bacteria, fungi, or parasites. Structural modifications may enhance its potency and selectivity .
Drug Delivery Systems
Due to its unique scaffold, this compound could serve as a building block for drug delivery systems. Researchers might explore its use in prodrugs, nanoparticles, or micelles to improve drug solubility, stability, and targeted delivery .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
11-(pyridin-3-ylmethylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5/c23-12-18-16-7-1-2-8-17(16)21(25-14-15-6-5-11-24-13-15)27-20-10-4-3-9-19(20)26-22(18)27/h3-6,9-11,13,25H,1-2,7-8,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHFSUSGWJZMSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(N3C4=CC=CC=C4N=C3C(=C2C1)C#N)NCC5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}pent-4-enamide](/img/structure/B2807359.png)
![(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-YL)methanol](/img/structure/B2807362.png)
![N-(3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2807363.png)

![3-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]propan-1-amine](/img/structure/B2807367.png)

![5-[1-Amino-2-(2-chlorophenoxy)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2807374.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)thiophene-3-carboxamide](/img/structure/B2807375.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]thiophene-3-carboxamide](/img/structure/B2807377.png)


![N-cyclohexyl-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2807380.png)